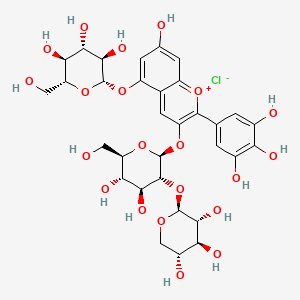

Delphinidin 3-sambubioside-5-glucoside chloride

Beschreibung

Eigenschaften

Molekularformel |

C32H39ClO21 |

|---|---|

Molekulargewicht |

795.1 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C32H38O21.ClH/c33-6-18-22(41)24(43)27(46)31(51-18)49-16-4-10(35)3-15-11(16)5-17(28(48-15)9-1-12(36)20(39)13(37)2-9)50-32-29(25(44)23(42)19(7-34)52-32)53-30-26(45)21(40)14(38)8-47-30;/h1-5,14,18-19,21-27,29-34,38,40-46H,6-8H2,(H3-,35,36,37,39);1H/t14-,18-,19-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 |

InChI-Schlüssel |

YBQPFHZHJBQQGV-BTIHIVKHSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |

Kanonische SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of delphinidin 3-sambubioside-5-glucoside chloride typically involves the glycosylation of delphinidin with sambubiose and glucose. The reaction conditions often require the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired glycoside .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification from natural sources such as berries and flowers. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Delphinidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides.

Wissenschaftliche Forschungsanwendungen

Delphinidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the determination of anthocyanins in plant extracts.

Biology: Studied for its antioxidant properties and its effects on cellular processes.

Medicine: Investigated for its potential anticancer, anti-inflammatory, and cardioprotective effects.

Industry: Utilized as a natural colorant in food and cosmetic products

Wirkmechanismus

The mechanism of action of delphinidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural diversity of anthocyanins arises from variations in glycosylation patterns (sugar type, position, and number) and substituents (e.g., chloride vs. other counterions). Below is a detailed comparison of Delphinidin 3-sambubioside-5-glucoside chloride with related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Glycosylation Complexity: this compound has two distinct sugar moieties (sambubioside and glucose), enhancing its solubility and stability compared to monoglycosides like delphinidin 3-glucoside . The sambubioside group (xylose-glucose) is less common than rutinoside (rhamnose-glucose), influencing its bioavailability and interaction with cellular receptors .

Antioxidant Activity :

- Anthocyanins with multiple glycosylation sites (e.g., 3,5-diglucoside) exhibit higher antioxidant capacity due to increased hydroxyl group availability .

- However, bulky substituents like sambubioside may reduce membrane permeability, limiting in vivo efficacy compared to simpler derivatives .

Commercial Availability :

- This compound is more expensive ($819/mg) than analogues like cyanidin 3-sambubioside-5-glucoside ($230/mg), reflecting its niche applications and complex synthesis .

Biological Sources :

- While delphinidin 3-glucoside is abundant in bilberries, the 3-sambubioside-5-glucoside variant is specialized to roselle and blue wheat , making it rarer and less studied .

Biologische Aktivität

Delphinidin 3-sambubioside-5-glucoside chloride is a glycosylated anthocyanin derived from the maqui berry (Aristotelia chilensis) and is known for its potential health benefits, particularly in relation to anti-inflammatory, antioxidant, and neuroprotective activities. This article explores the biological activity of this compound, supported by diverse research findings and data tables.

Chemical Structure and Properties

This compound has a complex structure characterized by its glycosidic bonds. Its molecular formula is C₁₅H₁₅ClO₇, and it is classified as an anthocyanin due to the presence of a flavylium ion, which contributes to its color properties and biological activities.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅ClO₇ |

| Molecular Weight | 335.74 g/mol |

| Solubility | Soluble in water |

| Color | Magenta |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which helps in reducing oxidative stress. For instance, in vitro assays demonstrated that this compound can inhibit lipid peroxidation, thereby protecting cellular membranes from damage.

Anti-Inflammatory Effects

Research has shown that delphinidin derivatives, including 3-sambubioside-5-glucoside chloride, can selectively inhibit cyclooxygenase-2 (COX-2) expression without affecting COX-1. This selective inhibition suggests potential therapeutic applications in managing inflammatory conditions without disrupting normal physiological functions.

Neuroprotective Properties

This compound has been studied for its neuroprotective effects. A study conducted on photoreceptor cells indicated that this compound significantly reduced light-induced apoptosis, suggesting its potential role in protecting retinal cells from oxidative damage.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Effective free radical scavenger; inhibits lipid peroxidation |

| Anti-inflammatory | Selectively inhibits COX-2; does not affect COX-1 |

| Neuroprotective | Reduces apoptosis in photoreceptor cells under light-induced stress |

Case Studies and Research Findings

- Dry Eye Model Study : A study published in Investigative Ophthalmology & Visual Science demonstrated that this compound restored tear secretion in a rat model of dry eye. This suggests its utility in treating ocular surface disorders .

- Photoreceptor Protection : Another investigation highlighted that both delphinidin-3-sambubioside and delphinidin-3,5-glucoside significantly inhibited light-induced apoptosis of retinal cells. This protective effect was attributed to the antioxidant properties of the compounds .

- Cardiovascular Health : Delphinidin derivatives have shown promise in preventing LDL oxidation, a key factor in cardiovascular diseases. The inhibition of LDL peroxidation was notably higher for delphinidins compared to other anthocyanins .

Q & A

Basic Research Questions

Q. How can Delphinidin 3-sambubioside-5-glucoside chloride be reliably identified and quantified in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS). A validated protocol involves dissolving the compound in a methanol/HCl (37%) mixture (e.g., 0.6 mL HCl + 120 mL methanol) to stabilize anthocyanins . Reference standards (purity >98%) are critical for calibration; cross-validate with UV-Vis spectra (λmax ~520 nm for anthocyanins) and compare retention times against authenticated samples .

Q. What are the primary sources of this compound in nature?

- Methodological Answer : The compound is predominantly isolated from Vaccinium myrtillus (bilberry) fruits. Extraction involves acidified methanol or ethanol (e.g., 1% HCl) to prevent degradation, followed by column chromatography (e.g., C18 silica) for purification. Confirmation requires nuclear magnetic resonance (NMR) for glycosidic linkage analysis and tandem MS for molecular weight verification .

Q. What experimental precautions are necessary to maintain the stability of this anthocyanin during storage?

- Methodological Answer : Store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles, as repeated phase changes degrade the glycosidic bonds. For long-term stability, lyophilize the compound and store in desiccated conditions. Purity (>95%) is essential to minimize oxidative side reactions .

Advanced Research Questions

Q. How does the glycosylation pattern (3-sambubioside-5-glucoside) influence the compound’s bioavailability and bioactivity compared to other delphinidin derivatives?

- Methodological Answer : Perform comparative pharmacokinetic studies using in vitro models (e.g., Caco-2 cells for intestinal absorption). The 3-sambubioside-5-glucoside structure may reduce bioavailability due to increased molecular weight and hydrophilicity. Assess bioactivity via radical scavenging assays (e.g., DPPH or ABTS) and compare with simpler derivatives like delphinidin-3-glucoside .

Q. What are the key challenges in resolving structural isomers of this compound using NMR?

- Methodological Answer : Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to distinguish between sambubioside (xylose-glucose) and other disaccharide linkages. Assign anomeric proton signals (δ 4.5–5.5 ppm) and correlate with NOESY data to confirm spatial arrangements. Cross-validate with high-resolution MS to rule out isobaric interferences .

Q. How can researchers address contradictions in reported antioxidant potency across studies?

- Methodological Answer : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, antioxidant capacity decreases under neutral/alkaline conditions due to anthocyanin degradation. Use molar extinction coefficients (ε) to normalize results and compare with positive controls (e.g., Trolox or ascorbic acid) .

Q. What mechanistic models are suitable for studying the compound’s interaction with cellular signaling pathways?

- Methodological Answer : Employ luciferase-based reporter assays (e.g., NF-κB or Nrf2 pathways) in cell lines (e.g., HEK293 or RAW264.7). Pre-treat cells with lipopolysaccharide (LPS) to induce inflammation and measure dose-dependent inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include kinase inhibitors (e.g., SB203580 for p38 MAPK) to pinpoint molecular targets .

Critical Research Considerations

- Contradictions in Bioactivity : While some studies report anti-inflammatory effects via NF-κB inhibition , others note limited efficacy in vivo due to poor absorption. Address this by using prodrug strategies or nano-encapsulation to enhance bioavailability .

- Spectral Data Interpretation : The malonyl group in related derivatives (e.g., Delphinidin 3-glucoside-5-(6'-malonylglucoside)) complicates MS fragmentation patterns. Use collision-induced dissociation (CID) to differentiate between glycosidic and acylated fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.